molecular formula C18H22N4O4S B2606862 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide CAS No. 2034388-91-3

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide

Cat. No.: B2606862
CAS No.: 2034388-91-3
M. Wt: 390.46
InChI Key: LUYDSYAARLSNAD-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopenta[c]pyridazin core, which is a bicyclic structure, and a sulfamoylphenethyl group, indicating its potential for biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide typically involves multiple steps:

    Formation of the Cyclopenta[c]pyridazin Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure.

    Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions, commonly using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Sulfamoylphenethyl Group: This involves nucleophilic substitution reactions where the sulfamoylphenethyl group is attached to the core structure, often using sulfonamide derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopenta[c]pyridazin core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under mild conditions using reagents like sodium borohydride.

    Substitution: The sulfamoylphenethyl group can participate in substitution reactions, especially nucleophilic substitutions, where the sulfonamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

The major products from these reactions include oxidized derivatives, reduced forms with hydroxyl groups, and substituted compounds with different functional groups replacing the sulfonamide moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and sulfonamide derivatives.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its antibacterial properties, and the compound’s structure suggests it could interact with various biological targets.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s structure indicates it could be a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition or activation of enzymatic activity. The bicyclic core can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-aminophenethyl)propanamide: Similar structure but with an amino group instead of a sulfonamide.

    2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-methylphenethyl)propanamide: Similar structure but with a methyl group instead of a sulfonamide.

Uniqueness

The presence of the sulfonamide group in 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide makes it unique due to its potential biological activity. Sulfonamides are known for their ability to inhibit enzymes like carbonic anhydrase, making this compound a valuable candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-12(22-17(23)11-14-3-2-4-16(14)21-22)18(24)20-10-9-13-5-7-15(8-6-13)27(19,25)26/h5-8,11-12H,2-4,9-10H2,1H3,(H,20,24)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYDSYAARLSNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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